2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-3-5-14(6-4-13)20-7-9-21(10-8-20)17(23)16(22)19-12-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFMIZSWDLCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of 4-fluoroaniline with ethylene diamine under reflux conditions.
Acylation Reaction: The piperazine derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Thioether Formation: The final step involves the reaction of the intermediate with thiophen-2-ylmethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Anxiolytic Effects :
- Antitumor Activity :
- Neuroprotective Effects :
Synthesis and Characterization
The synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Thiophene Moiety : Utilizing thiophene derivatives allows for the modification of electronic properties and enhances binding affinity to biological targets.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Case Study on Antidepressant Effects :
- Evaluation of Antitumor Activity :
Mechanism of Action
The exact mechanism of action of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity. The thiophene moiety may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Variations
The target compound differs from analogs primarily in the acetamide’s N-substituent and the presence of a thiophene ring. Key structural comparisons include:
Key Observations :
- The coumarin derivative (Cpd 41) demonstrates how piperazine-acetamide motifs can be integrated into larger pharmacophores for enhanced bioactivity .
Physical and Chemical Properties
Melting points (mp) and molecular weights (MW) vary significantly based on substituents:
Analysis :
- Thiazole-containing analogs (e.g., Cpd 15) exhibit higher melting points (~270°C), likely due to increased crystallinity from aromatic stacking .
- The oxazolidinedione derivative (Cpd 16) has a lower mp, suggesting reduced rigidity .
Inference :
- The 4-fluorophenylpiperazine moiety is a common feature in compounds targeting enzymes like AChE or MMPs. The thiophene group in the target compound may modulate selectivity or potency compared to thiazole or phenyl analogs .
Biological Activity
The compound 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a piperazine derivative with potential therapeutic applications. Its structure includes a piperazine moiety, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies suggest that piperazine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities to 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide have been shown to induce apoptosis in various cancer cell lines.
A study indicated that a related piperazine compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism involved the activation of apoptotic pathways, suggesting that the piperazine ring is crucial for its anticancer activity.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological activities. The compound may exhibit properties similar to those of established antipsychotic agents by acting on dopamine and serotonin receptors. Research has shown that piperazine compounds can modulate neurotransmitter systems, which is beneficial in treating conditions like schizophrenia and depression .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this class of compounds emphasizes the importance of the piperazine moiety and substituents on the aromatic rings. Modifications at specific positions can enhance receptor affinity and selectivity. For example, the presence of a fluorine atom on the phenyl ring has been associated with improved binding affinity to serotonin receptors .
Case Study 1: Anticancer Efficacy
A recent investigation into a series of piperazine derivatives revealed that those with thiophene substitutions exhibited increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell proliferation at micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12.5 |
| Compound B | MDA-MB-231 | 8.3 |
| 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide | MCF7 | 9.5 |
Case Study 2: Neuropharmacological Evaluation
In a behavioral study assessing the anxiolytic effects of piperazine derivatives, the tested compound showed significant reduction in anxiety-like behavior in rodent models when administered at doses of 10 mg/kg. This suggests potential utility in treating anxiety disorders .
Q & A
Basic: What synthetic methodologies are established for this compound, and how do they compare in yield and purity?
Answer:
The compound is synthesized via nucleophilic substitution between 2-chloroacetamide derivatives and functionalized piperazines. Two primary methods are:
- Conventional synthesis : Refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with KCO as a base (12–24 hours, 60–80°C), yielding 65–75% purity.
- Microwave-assisted synthesis : Irradiation (300 W, 120°C, 15 minutes) improves reaction efficiency, achieving 75–85% yield with >95% purity after silica gel chromatography (ethyl acetate/hexane eluent) .
Key validation : H NMR (DMSO-) shows piperazine protons at δ 2.5–3.5 ppm and thiophene methylene at δ 4.2 ppm. ESI-MS confirms [M+H] at m/z 387.2 .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
Optimization involves:
- Solvent selection : Acetonitrile outperforms DMF in reducing side reactions (e.g., N-alkylation byproducts).
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates under microwave conditions, improving yields by 15–20% .
- Statistical modeling : Response Surface Methodology (RSM) identifies optimal parameters (e.g., molar ratios, temperature). For example, a 1:1.2 ratio of piperazine to chloroacetamide at 130°C maximizes yield .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- H/C NMR : Assign piperazine (δ 2.5–3.5 ppm), fluorophenyl (δ 7.1–7.4 ppm), and acetamide carbonyl (δ 168.5 ppm).
- FT-IR : Key stretches include C=O (1680–1700 cm) and N-H (3280–3320 cm).
- Mass spectrometry : ESI+ confirms molecular ion at m/z 387.2, with fragmentation patterns matching expected substituents .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Standardized assays : Use fixed cell lines (e.g., HEK293 for receptor binding) and consistent ATP levels in viability tests (e.g., CellTiter-Glo®).
- Orthogonal validation : Pair MTT assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.
- Meta-analysis : Compare EC values across ≥3 independent studies. For example, discrepancies in dopamine receptor binding may arise from assay pH or Mg concentrations .
Basic: What preliminary biological screening approaches are recommended?
Answer:
- Receptor profiling : Screen at 10 µM against dopamine D2/D3 and serotonin 5-HT receptors using radioligand displacement assays.
- Cytotoxicity : Test in HEK293 cells (0.1–100 µM, 24–72 hours) with ATP-based viability readouts.
- Metabolic stability : Incubate with human/rat liver microsomes (1 mg/mL) to assess t and CYP450 interactions .
Advanced: How to design SAR studies for pharmacophore exploration?
Answer:
- Library design : Synthesize analogs with:
- Piperazine modifications : 4-Cl, 4-OCH, or 4-CF substituents.
- Thiophene replacements : Benzyl or pyridylmethyl groups.
- Evaluation metrics :
Basic: What purification strategies ensure high-purity batches?
Answer:
- Chromatography : Silica gel column with gradient elution (ethyl acetate/hexane 1:3 → 1:1).
- Recrystallization : Use ethanol/water (70:30) to remove residual amines, achieving >98% purity (HPLC-PDA, 254 nm).
- Quality control : Monitor by TLC (R = 0.4 in ethyl acetate) and H NMR for absence of starting material peaks .
Advanced: How to assess metabolic stability and toxicity in vitro?
Answer:
- Microsomal stability : Incubate with NADPH-fortified human liver microsomes (1 mg/mL, 37°C). Quantify parent compound loss over 60 minutes via LC-MS/MS.
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts by neutral loss scanning (m/z 129).
- hERG inhibition : Patch-clamp assays in HEK293 cells expressing hERG channels (IC determination at 0.1–30 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
